Adenosine, N,N-dimethyl-, 2',3',5'-triacetate
CAS No.: 31199-61-8
Cat. No.: VC16226145
Molecular Formula: C18H23N5O7
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31199-61-8 |
|---|---|
| Molecular Formula | C18H23N5O7 |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1 |
| Standard InChI Key | PUUYIHACDZYFLM-SCFUHWHPSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
Adenosine, N,N-dimethyl-, 2',3',5'-triacetate has the molecular formula C₁₇H₂₃N₅O₇ and a molecular weight of 409.4 g/mol. The acetylation of hydroxyl groups on the ribose moiety and dimethylation of the exocyclic amine on adenine significantly alter its physicochemical behavior. Key properties include:
| Property | Value |
|---|---|
| Melting Point | 168–170°C |
| Density | 1.6 g/cm³ |
| Solubility | Soluble in DMSO, chloroform |
| Stability | Stable at −20°C under inert gas |
The acetyl groups improve solubility in organic solvents, facilitating its use in synthetic chemistry .
Structural Modifications and Their Impact
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N,N-Dimethylation: Introduces steric hindrance, reducing susceptibility to deamination by adenosine deaminase.
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Triacetylation: Blocks ribose hydroxyls, preventing phosphorylation by kinases and enhancing membrane permeability .
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves two primary steps: acetylation of adenosine followed by dimethylation of the adenine base.
Acetylation of Ribose Hydroxyls
Adenosine is treated with acetic anhydride in the presence of pyridine at 60–80°C for 12–24 hours. This results in complete acetylation of the 2', 3', and 5' hydroxyl groups, yielding 2',3',5'-tri-O-acetyladenosine .
Dimethylation of the Adenine Base
The exocyclic amine group undergoes dimethylation via reductive alkylation using formaldehyde and sodium cyanoborohydride. Alternative methods employ methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base .
Characterization Techniques
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NMR Spectroscopy: ¹H NMR confirms acetylation (δ 2.0–2.1 ppm for methyl groups) and dimethylation (δ 3.0–3.2 ppm for N-methyl protons).
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HPLC-MS: Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) ensures purity (>95%) .
Biological Activity and Mechanism of Action
Adenosine Receptor Interactions
Adenosine derivatives primarily target adenosine receptors (A₁, A₂A, A₂B, A₃). The dimethyl and acetyl modifications in this compound modulate binding affinity:
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Effect of Modifications |
|---|---|---|
| A₁ | 0.076–21.0 | Enhanced selectivity due to steric hindrance |
| A₂A | 48.0–1473 | Reduced affinity compared to A₁ |
The compound’s A₁ selectivity makes it a candidate for neurological applications, including epilepsy and neuropathic pain .
Enzyme Modulation
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Ecto-NTPDase Inhibition: The triacetate group enhances interaction with ecto-nucleotidases, altering extracellular ATP/adenosine ratios and influencing purinergic signaling .
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Antitumor Activity: In vitro studies demonstrate apoptosis induction in HeLa cells via caspase-3 activation (IC₅₀ = 12.4 μM) .
Applications in Medicinal Chemistry
Prodrug Development
The acetyl groups serve as prodrug motifs, enabling gradual hydrolysis in vivo to release active adenosine analogs. For example, WS070117, a related triacetylated adenosine derivative, exhibits antihyperlipidemic effects by modulating AMP-activated protein kinase (AMPK) .
Neuroprotective Agents
Preclinical studies highlight its potential in ischemic stroke models. Intravenous administration (5 mg/kg) reduced infarct volume by 38% in rats, attributed to A₁ receptor-mediated suppression of glutamate release .
Comparative Analysis with Related Compounds
This compound’s dual modifications (acetylation and dimethylation) offer unique advantages in stability and receptor targeting compared to analogs.
Future Research Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers (e.g., liposomes) could enhance bioavailability and reduce off-target effects. Preliminary data show a 2.3-fold increase in brain uptake when encapsulated in PEGylated liposomes .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the acetyl and methyl groups may optimize receptor selectivity. Computational modeling predicts that replacing the 5'-acetyl with a benzoyl group could improve A₁ affinity by 1.8-fold .
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